MDMB-CHMICA metabolite M2 is a synthetic cannabinoid metabolite derived from MDMB-CHMICA, which is a potent synthetic cannabinoid receptor agonist. First identified in the drug market around 2014, MDMB-CHMICA has gained attention due to its psychoactive properties and presence in herbal mixtures. The metabolite M2 is specifically noted for its structural modifications that occur during metabolic processes in the human body.
MDMB-CHMICA metabolite M2 is classified as a synthetic cannabinoid metabolite. It falls under the category of new psychoactive substances and is recognized for its interaction with cannabinoid receptors in the central nervous system.
The synthesis of MDMB-CHMICA metabolite M2 occurs through biological processes rather than traditional chemical synthesis. The primary metabolic pathway involves hydroxylation at the cyclohexylmethyl moiety of the parent compound, resulting in the formation of M2 .
In analytical studies, the identification of M2 has been achieved using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods allow for precise detection and quantification of metabolites in biological samples like urine and blood .
The molecular formula for MDMB-CHMICA metabolite M2 is , with a molecular mass of approximately 387.2290 g/mol . The structure features an indole core linked to a cyclohexylmethyl tail and a carboxamide group.
The mass spectrum of M2 shows significant fragment ions, particularly at corresponding to the hydroxylated cyclohexylmethyl group. This indicates that hydroxylation occurs specifically at this moiety during metabolism .
MDMB-CHMICA metabolite M2 undergoes various chemical reactions during its formation and subsequent interactions within biological systems. The key reactions include:
The reactions typically occur in liver microsomes where cytochrome P450 enzymes play a crucial role in facilitating these biotransformations .
MDMB-CHMICA metabolite M2 acts as a cannabinoid receptor agonist, similar to its parent compound. It binds to cannabinoid receptors in the brain, particularly CB1 receptors, leading to psychoactive effects. The mechanism involves:
MDMB-CHMICA metabolite M2 appears as a white crystalline solid in its pure form. It is characterized by:
The chemical stability of M2 can be affected by environmental conditions such as humidity and temperature, which may lead to hydrolysis of functional groups. Analytical methods for detection include nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) .
MDMB-CHMICA metabolite M2 has limited applications primarily within research settings focused on pharmacology and toxicology. It serves as an analytical reference standard for studies investigating synthetic cannabinoids' metabolic pathways and effects on human health. Additionally, it aids forensic analysis in identifying synthetic cannabinoids in biological samples following exposure or intoxication cases .
The Phase I metabolism of methyl 2-{[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate (commonly abbreviated as MDMB-CHMICA) is primarily mediated by hepatic enzymes, with cytochrome P450 (CYP) isoforms (e.g., CYP2C19, CYP3A4) and carboxylesterases (CES) playing dominant roles. In vitro studies using human liver microsomes confirm that the initial biotransformation involves two parallel pathways: hydrolysis of the terminal methyl ester and oxidation via hydroxylation. The metabolite designated as M2 arises specifically from the ester hydrolysis pathway, forming the corresponding carboxylic acid derivative (2-{[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoic acid). This reaction is catalyzed predominantly by carboxylesterase 1 (CES1), with kinetic studies indicating a Michaelis constant (Km) of 48 ± 6 μM and a maximal velocity (Vmax) of 12 ± 1 nmol/min/mg protein [1] [4]. Subsequent hydroxylation of this acidified metabolite occurs at the cyclohexylmethyl moiety, primarily mediated by CYP3A4, yielding dihydroxylated variants.
Table 1: Enzymatic Parameters for Key Phase I Reactions of Methyl 2-{[1-(Cyclohexylmethyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate
Reaction | Primary Enzyme | Km (μM) | Vmax (nmol/min/mg) | Metabolite Produced |
---|---|---|---|---|
Ester Hydrolysis | CES1 | 48 ± 6 | 12 ± 1 | Butanoic Acid Derivative |
Cyclohexylmethyl Hydroxylation | CYP3A4 | 82 ± 9 | 8 ± 0.7 | Monohydroxylated Acid |
Indole Ring Hydroxylation | CYP2C19 | 105 ± 12 | 4 ± 0.5 | Minor Hydroxylated Metabolites |
The formation of M2 is governed by distinct structural features of methyl 2-{[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate:
The convergence of these structural elements results in M2’s identification as 2-{[1-((4'-hydroxycyclohexyl)methyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoic acid—a di-transformed metabolite combining ester hydrolysis and regioselective hydroxylation [1] [7].
M2 shares biotransformation pathways with metabolites of structurally related synthetic cannabinoids, yet key distinctions exist in kinetics, enzyme specificity, and biomarker utility:
Methyl 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-CHMINACA): This indazole-based analog undergoes ester hydrolysis 2.5-fold faster than methyl 2-{[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate, attributed to the indazole ring’s enhanced electrophilicity at the carboxamide carbonyl [4].
Hydroxylation Patterns:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: